molecular formula C8H9N3O2 B14570435 N~1~-[(Pyridin-2-yl)methyl]ethanediamide CAS No. 61273-21-0

N~1~-[(Pyridin-2-yl)methyl]ethanediamide

Cat. No.: B14570435
CAS No.: 61273-21-0
M. Wt: 179.18 g/mol
InChI Key: OSYJWURZRSHHMD-UHFFFAOYSA-N
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Description

Crystallographic Determination of N1-[(Pyridin-2-yl)methyl]ethanediamide Structure

Single Crystal X-ray Diffraction Studies on Solid-State Conformations

Despite extensive searches of chemical and crystallographic databases, no single-crystal X-ray diffraction studies for the specific compound N1-[(Pyridin-2-yl)methyl]ethanediamide have been publicly reported. Detailed structural information, including its solid-state conformation, remains experimentally undetermined.

In contrast, comprehensive single-crystal X-ray diffraction studies have been conducted on the isomeric compounds, N,N′-Bis(pyridin-3-ylmethyl)ethanediamide and N,N′-bis(pyridin-4-ylmethyl)ethanediamide. These studies reveal significant conformational flexibility, with both "U-shaped" (syn-periplanar) and "S-shaped" or "Z-shaped" (anti-periplanar) conformations observed in the solid state, depending on the crystalline form and the presence of co-formers. nih.govnih.govnih.govresearchgate.net For instance, the 3-pyridyl isomer has been shown to crystallize in different polymorphic forms, exhibiting both syn- and anti-periplanar arrangements of the pyridyl rings relative to the central ethanediamide plane. nih.gov In the hydrated form of N,N′-Bis(pyridin-3-ylmethyl)ethanediamide, the molecule adopts a syn-periplanar relationship where the pyridyl rings are on the same side of the central plane. iucr.orgiucr.org The 4-pyridyl isomer commonly adopts an anti-periplanar conformation, where the pyridyl groups lie on opposite sides of the central unit. nih.govcore.ac.uk

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data for N1-[(Pyridin-2-yl)methyl]ethanediamide, a definitive analysis of its bond lengths, bond angles, and torsion angles in the solid state is not possible.

Interactive Data Table: Representative Bond Lengths and Dihedral Angles for Related Isomers

Compound C-C (ethanediamide) (Å) C=O (Å) C-N (amide) (Å) Dihedral Angle (Central Plane/Pyridyl Ring) (°) Reference
N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate ~1.55 ~1.24 ~1.33 59.71 (6) and 68.42 (6) nih.gov
N,N′-bis(pyridin-4-ylmethyl)ethanediamide (with benzoic acid) - - - 86.00 (3) and 83.34 (2) nih.gov

Polymorphism and Conformational Flexibility in the Solid State

The existence of polymorphism and conformational flexibility for N1-[(Pyridin-2-yl)methyl]ethanediamide has not been experimentally documented. However, based on studies of its isomers, it is highly probable that this compound would also exhibit such properties. The ability of the pyridyl rings to rotate relative to the central ethanediamide bridge is a key factor in conformational diversity.

The 3-pyridyl isomer is a clear example of this flexibility, with at least two known polymorphs demonstrating distinct molecular conformations (U-shaped vs. S-shaped). nih.gov This conformational adaptability is influenced by factors such as solvent of crystallization and intermolecular interactions, particularly hydrogen bonding. The energy difference between these conformations can be small, as suggested by DFT calculations on the 3-pyridyl isomer, which found a difference of less than 1 kcal/mol between the S-shaped and U-shaped conformers. nih.gov This small energy gap allows for the molecule to adopt different arrangements in the solid state, leading to polymorphism.

Conformational Preferences in Solution and Gas Phase

Computational Modeling of Conformational Landscapes

However, computational methods, particularly Density Functional Theory (DFT), have been effectively used to investigate the conformational preferences of the 3- and 4-pyridyl isomers. These studies corroborate the conformational flexibility observed in the solid state and provide insights into the relative energies of different conformers. For the 3-pyridyl isomer, DFT calculations have shown that the S-shaped and U-shaped conformations are very close in energy. nih.gov Such computational approaches would be invaluable for predicting the likely stable conformations of the 2-pyridyl isomer, taking into account potential intramolecular interactions, such as hydrogen bonding between the amide N-H and the pyridyl nitrogen, which would be unique to this isomer and could significantly influence its conformational landscape.

Spectroscopic Approaches to Solution-Phase Conformations

There is a lack of published spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, that specifically analyze the solution-phase conformation of N1-[(Pyridin-2-yl)methyl]ethanediamide.

Spectroscopic techniques are powerful tools for probing molecular structure and conformation in solution. For instance, NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and techniques like Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons and thus help in deducing the preferred molecular conformation(s) in a given solvent. Similarly, IR spectroscopy can give insights into intramolecular hydrogen bonding, which would be a key structural feature for the 2-pyridyl isomer. While no such specific studies are currently available for N1-[(Pyridin-2-yl)methyl]ethanediamide, these methods represent a promising avenue for future research to elucidate its behavior in the solution phase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61273-21-0

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N'-(pyridin-2-ylmethyl)oxamide

InChI

InChI=1S/C8H9N3O2/c9-7(12)8(13)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H2,9,12)(H,11,13)

InChI Key

OSYJWURZRSHHMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)N

Origin of Product

United States

Overview of Research Trajectories for N¹ Pyridin 2 Yl Methyl Ethanediamide

Targeted Synthesis of N¹-[(Pyridin-2-yl)methyl]ethanediamide

The construction of N¹-[(Pyridin-2-yl)methyl]ethanediamide involves the strategic formation of an amide bond to create the ethanediamide backbone and the specific introduction of the pyridin-2-ylmethyl moiety.

Amide Bond Formation in Ethanediamide Scaffold Synthesis

The ethanediamide (oxalamide) scaffold is characterized by two adjacent amide groups. Its synthesis is a direct application of amide bond formation, one of the most fundamental reactions in organic chemistry. The most common approach involves the condensation reaction between a carboxylic acid derivative and an amine. ucl.ac.uk

For the ethanediamide scaffold, typical precursors are oxalic acid or its more reactive derivatives like oxalyl chloride and dialkyl oxalates (e.g., diethyl oxalate). The reaction of these precursors with ammonia or amines yields the corresponding oxalamide. Direct condensation of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid is typically activated to make it more electrophilic. fishersci.co.ukyoutube.com

Common methods for activating carboxylic acids include:

Conversion to Acyl Halides: Using reagents like thionyl chloride or oxalyl chloride to convert oxalic acid to oxalyl chloride, which readily reacts with amines. This reaction is often exothermic and may require cooling.

Use of Coupling Reagents: A wide array of coupling (or condensing) agents are used to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently attacked by the amine. ucl.ac.ukfishersci.co.uk This approach is prevalent in pharmaceutical and peptide synthesis for its high yields and clean reaction profiles. ucl.ac.uk

Below is a table of common coupling reagents used in amide synthesis.

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent Class Examples Byproducts Notes
Carbodiimides DCC, DIC, EDC Ureas (can be difficult to remove) Often used with additives like HOBt to prevent side reactions and racemization. fishersci.co.uk
Uronium/Guanidinium Salts HATU, HBTU, HCTU Water-soluble ureas Known for high efficiency and fast reaction times. ucl.ac.uk
Phosphonium Salts BOP, PyBOP Phosphine oxide derivatives Highly effective but byproduct removal can be a concern.

Strategies for Introducing the Pyridin-2-ylmethyl Substituent

The targeted synthesis of a mono-substituted ethanediamide like N¹-[(Pyridin-2-yl)methyl]ethanediamide requires a method that selectively introduces a single pyridin-2-ylmethyl group. This is typically achieved by reacting 2-(aminomethyl)pyridine with an appropriate oxalic acid derivative.

Two primary strategies can be employed:

Reaction with an Oxalamic Ester: A stepwise approach involves first reacting a dialkyl oxalate (B1200264) (e.g., diethyl oxalate) with ammonia to form an ethyl oxamate (ethyl aminooxoacetate). This mono-functionalized intermediate can then be coupled with 2-(aminomethyl)pyridine in a second step to yield the final product. This method provides excellent control over the substitution pattern.

Stoichiometric Control with a Symmetrical Reagent: A more direct route involves the reaction of 2-(aminomethyl)pyridine with a symmetrical reagent like diethyl oxalate or oxalyl chloride. To favor the mono-substituted product and minimize the formation of the symmetrically disubstituted N,N'-bis(pyridin-2-ylmethyl)ethanediamide, a molar excess of the oxalate reagent relative to the amine is used. The resulting product mixture would then require careful purification to isolate the desired mono-substituted compound.

The nucleophilic attack by the primary amine of 2-(aminomethyl)pyridine on the electrophilic carbonyl carbon of the oxalate derivative is the key bond-forming step. academie-sciences.fr

Methodological Advancements for Enhanced Purity and Yield

Achieving high purity and yield is critical, particularly in pharmaceutical synthesis. ucl.ac.uk Modern advancements focus on improving the efficiency and sustainability of amide bond formation. The use of newer generation coupling reagents like HATU or T3P often leads to cleaner reactions with fewer side products compared to older reagents like DCC. ucl.ac.uk

Purification strategies are also crucial. For a compound like N¹-[(Pyridin-2-yl)methyl]ethanediamide, which contains a basic pyridine nitrogen, purification can be achieved through:

Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired product from unreacted starting materials and the disubstituted byproduct.

Crystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. The literature describes the crystallization of similar structures, such as a co-crystal of N,N′-bis(pyridin-4-ylmethyl)ethanediamide. nih.gov

Acid-Base Extraction: The basic nature of the pyridine ring allows for selective extraction. The product can be protonated and moved into an aqueous acidic layer, leaving non-basic impurities in the organic layer. Subsequent neutralization and extraction can isolate the purified compound.

Chemical Derivatization and Functionalization of N¹-[(Pyridin-2-yl)methyl]ethanediamide Analogs

The core structure of N¹-[(Pyridin-2-yl)methyl]ethanediamide offers multiple sites for chemical modification to generate a library of analogs for structure-activity relationship studies.

Modifications to the Pyridine Ring System

The pyridine ring is a versatile handle for introducing structural diversity. nih.gov Modifications can tune the electronic properties, solubility, and steric profile of the molecule. nih.gov Strategies for pyridine functionalization are well-established and include electrophilic aromatic substitution, though pyridines are generally electron-deficient and less reactive than benzene. uiowa.edu

Potential modifications include:

Substitution at Position 4: Introducing electron-withdrawing or electron-donating groups at the 4-position of the pyridine ring can modulate the electronic properties of the entire molecule without significant steric impact on the coordination environment of the pyridine nitrogen. nih.gov

Halogenation: Direct halogenation of the pyridine ring can provide intermediates for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or other functional groups.

N-Oxidation: Treatment of the pyridine nitrogen with an oxidizing agent forms a pyridine-N-oxide. This modification alters the electronic character of the ring, making it more susceptible to certain substitution reactions and has been used to improve yields in amide couplings involving 2-aminopyridines. researchgate.net

Variations at the Unsubstituted Amide Nitrogen of the Ethanediamide Core

The terminal primary amide (-NH₂) of N¹-[(Pyridin-2-yl)methyl]ethanediamide is a key site for further functionalization. This nitrogen can be alkylated or acylated to generate N¹,N²-disubstituted ethanediamide analogs.

A common derivatization is the reaction with an alkyl halide or another electrophile to introduce a substituent. For instance, the compound N-Methyl-N'-(pyridin-2-yl)ethanediamide is a known analog where a methyl group has been introduced at the second nitrogen atom. bldpharm.comlgcstandards.com This transformation could be achieved by reacting N¹-[(Pyridin-2-yl)methyl]ethanediamide with a methylating agent under basic conditions.

Alternatively, the primary amide can undergo a second amide coupling reaction with a different carboxylic acid to create an unsymmetrical N,N'-diacyloxalamide. This allows for the introduction of a wide range of functional groups, significantly expanding the chemical space of accessible analogs. The substitution of heteroatoms at the amide nitrogen can also greatly affect the resonance and reactivity of the amide bond. nih.gov

Table 2: Examples of Potential Derivatizations

Modification Site Reagent/Reaction Type Potential Product Structure
Pyridine Ring (Position 4) Electrophilic Aromatic Substitution (e.g., Nitration) N¹-[(4-Nitro-pyridin-2-yl)methyl]ethanediamide
Unsubstituted Amide Nitrogen Alkylation (e.g., with Methyl Iodide) N¹-Methyl-N²-[(pyridin-2-yl)methyl]ethanediamide
Unsubstituted Amide Nitrogen Acylation (e.g., with Benzoyl Chloride) N¹-Benzoyl-N²-[(pyridin-2-yl)methyl]ethanediamide

These derivatization strategies highlight the synthetic flexibility of the N¹-[(Pyridin-2-yl)methyl]ethanediamide scaffold for creating diverse molecular architectures.

Regioselective and Stereoselective Syntheses of Related Derivatives

The synthesis of derivatives of N¹-[(Pyridin-2-yl)methyl]ethanediamide with specific spatial arrangements of atoms (stereoselectivity) or at specific positions (regioselectivity) is crucial for developing compounds with tailored properties. Strategies often focus on introducing chirality to the molecule or selectively modifying either the pyridine ring or the ethanediamide core.

Stereoselective Syntheses

A primary approach for the stereoselective synthesis of N¹-[(Pyridin-2-yl)methyl]ethanediamide derivatives involves the creation of a chiral center at the methylene (B1212753) bridge carbon connecting the pyridine ring to the amide nitrogen. This is typically achieved through the asymmetric synthesis of the precursor amine, 1-(pyridin-2-yl)methanamine, or its substituted analogues.

One effective method is the diastereoselective reduction of chiral N-sulfinyl imines. This strategy employs a chiral auxiliary to direct the stereochemical outcome of a reduction reaction. The process begins with the condensation of a 2-pyridyl ketone with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide, to form a chiral N-p-toluenesulfinyl ketimine. The C=N bond of this intermediate is then reduced using a hydride source. The steric hindrance provided by the chiral sulfinyl group guides the hydride to attack from a specific face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine, which can then be reacted with an oxalate derivative to form the final chiral ethanediamide product.

The choice of reducing agent significantly influences the diastereoselectivity of the reduction. Bulky hydride reagents often provide higher levels of stereocontrol. For instance, the reduction of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones has been shown to yield N-p-toluenesulfinyl amines with good yields and diastereoselectivities.

Table 1: Diastereoselective Reduction of Chiral N-p-Toluenesulfinyl Ketimines

Substrate (2-Pyridyl Ketone) Reducing Agent Conditions Yield (%) Diastereomeric Ratio ((SS,R):(SS,S))
2-Acetylpyridine L-Selectride THF, -78 °C, 3h 77 74:26
2-Acetylpyridine NaBH₄ THF, -78 °C, 6h 90 16:84
2-Propionylpyridine L-Selectride THF, -78 °C 85 80:20
2-Propionylpyridine NaBH₄ THF, -78 °C 92 15:85
2-Benzoylpyridine L-Selectride THF, -78 °C 80 85:15

Data compiled from studies on the asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines.

Regioselective Syntheses

Regioselective synthesis of N¹-[(Pyridin-2-yl)methyl]ethanediamide derivatives allows for functionalization at specific positions on the molecule. This can be directed towards the pyridine ring or the second nitrogen atom of the ethanediamide moiety.

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in N1-[(Pyridin-2-yl)methyl]ethanediamide Crystals

The solid-state structure of N1-[(Pyridin-2-yl)methyl]ethanediamide and its derivatives is defined by a hierarchy of non-covalent interactions. These interactions, ranging from strong hydrogen bonds to weaker π-stacking and C—H contacts, work in concert to create a stable three-dimensional lattice.

Hydrogen bonds are the primary drivers of molecular recognition and assembly in the crystals of pyridyl-substituted ethanediamides. The most significant of these are the amide-N—H⋯O(carbonyl) and pyridyl-C—H⋯O(carbonyl) interactions.

Amide-N—H⋯O(carbonyl): This is a highly reliable and directional interaction. In the crystal structures of related N,N′-bis(pyridyl-n-ylmethyl)ethanediamide compounds, amide-N—H⋯O(carbonyl) hydrogen bonds are consistently observed, often linking molecules into supramolecular tapes or layers. nih.govnih.gov For example, in a co-crystal with benzoic acid, these interactions connect three-molecule aggregates into a larger supramolecular layer. nih.goviucr.org In some structures, the anti-disposition of the carbonyl groups facilitates the formation of intramolecular amide-N—H⋯O(carbonyl) hydrogen bonds, which result in stable S(5) ring motifs. iucr.orgnih.gov

Pyridyl-C—H⋯O(carbonyl): While weaker than conventional hydrogen bonds, these interactions play a crucial role in consolidating the crystal packing. nih.gov Often, a C—H bond adjacent to the pyridyl nitrogen atom acts as a donor to a carbonyl oxygen acceptor. This interaction frequently cooperates with a stronger O—H⋯N(pyridyl) hydrogen bond in co-crystals with carboxylic acids, forming a stable seven-membered {⋯OCOH⋯NCH} pseudo-heterosynthon. nih.gov The formation of this supportive interaction is considered a reason for the high reliability of the carboxylic acid-pyridine synthon in crystal engineering. nih.govnih.gov

Table 1: Representative Hydrogen Bond Geometries in Related Pyridyl Ethanediamide Structures
Interaction TypeD—H···AD···A Distance (Å)H···A Distance (Å)D—H···A Angle (°)Reference
Amide-AmideN—H···O(amide)2.90 - 3.102.00 - 2.20150 - 170 iucr.orgnih.govresearchgate.net
Amide-Carbonyl (Carboxylate)N—H···O(carbonyl)2.85 - 3.051.95 - 2.15160 - 175 nih.govnih.goviucr.org
Pyridyl-CarbonylC—H···O(carbonyl)3.00 - 3.302.35 - 2.55120 - 140 nih.govresearchgate.net
Acid-Pyridyl (in co-crystals)O—H···N(pyridyl)2.60 - 2.751.60 - 1.80170 - 180 nih.govnih.govresearchgate.net

Interactions between the π-systems of the pyridine (B92270) rings are vital for stabilizing the three-dimensional crystal architecture. mdpi.com These π–π stacking interactions occur between adjacent pyridine rings or between pyridine and other aromatic rings (from co-formers) within and between the layers established by hydrogen bonding. nih.gov In co-crystals of N,N′-bis(pyridin-4-ylmethyl)ethanediamide with 2-methylbenzoic acid, significant π–π interactions are observed between pyridyl/pyridyl, pyridyl/benzene, and benzene/benzene rings, which consolidate the packing. nih.goviucr.org The inter-centroid distances for these interactions typically fall in the range of 3.6 to 3.8 Å. researchgate.net

Beyond the primary hydrogen bonds and π-stacking, a network of weaker non-covalent interactions provides additional stabilization to the crystal lattice.

C—H⋯π Interactions: These interactions are observed, for example, between methylene (B1212753) C-H groups and the π-face of the pyridyl rings. iucr.org Computational analyses have shown these contacts to be largely dispersive in nature. iucr.org

Lone pair-π Interactions: These can occur between an oxygen atom's lone pair and the electron-deficient pyridine ring.

Co-crystallization and Multi-Component Solid Forms of N1-[(Pyridin-2-yl)methyl]ethanediamide

The presence of both a robust hydrogen-bond-donating amide group and a hydrogen-bond-accepting pyridyl nitrogen makes N1-[(Pyridin-2-yl)methyl]ethanediamide and its isomers excellent building blocks for the design of co-crystals and salts. nih.govcore.ac.uk

The most common strategy for forming co-crystals with this class of compounds involves pairing them with carboxylic acids. researchgate.netcore.ac.uk This approach leverages the high probability of forming a strong and directional O—H⋯N(pyridyl) hydrogen bond. nih.gov This particular synthon is highly reliable, forming in over 98% of relevant crystal structures where no other strong competing hydrogen-bonding functionality is present. nih.gov The synthesis of these multi-component forms is typically achieved through solution crystallization, where the components are dissolved, often in a 1:1 or 2:1 molar ratio, in a suitable solvent like ethanol, and allowed to evaporate slowly. iucr.orgiucr.org Depending on the pKa difference between the pyridyl nitrogen and the carboxylic acid, the product can be a co-crystal (no proton transfer) or a salt (proton transfer). iucr.org

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be considered the building blocks of a crystal structure. mdpi.com In the solid forms of N1-[(Pyridin-2-yl)methyl]ethanediamide and its derivatives, several key synthons are consistently identified.

{⋯HNC₂O}₂ Synthon: This is a centrosymmetric, ten-membered ring motif formed by two amide groups through a pair of N—H⋯O(amide) hydrogen bonds. nih.gov This homosynthon is frequently observed in the crystal structures of these diamides, linking molecules or molecular aggregates into larger assemblies like six-molecule units or supramolecular tapes. nih.goviucr.orgnih.gov

{⋯OCOH⋯NCH} Synthon: This heterosynthon is the hallmark of co-crystals formed between pyridyl-containing molecules and carboxylic acids. nih.gov It consists of a primary O—H⋯N(pyridyl) hydrogen bond, which is often supported by a secondary, weaker C—H⋯O(carbonyl) interaction, forming a seven-membered pseudo-ring. nih.gov The exceptional reliability of this synthon makes it a cornerstone of crystal engineering strategies involving these two functional groups. nih.govnih.gov In some instances, these synthons can be part of much larger ring structures, such as the 22-membered {⋯HOCO⋯NC₄NH}₂ synthons that link aggregates into extended tapes. nih.gov

Table 2: Key Supramolecular Synthons in Pyridyl Ethanediamide Systems
Synthon NotationDescriptionInteractions InvolvedCommon Role in Crystal StructureReference
{⋯HNC₂O}₂Centrosymmetric ten-membered amide-amide homosynthonN—H···O(amide)Links molecules into dimers, tapes, or larger aggregates nih.goviucr.orgnih.gov
{⋯OCOH⋯NCH}Seven-membered carboxylic acid-pyridine heterosynthon (pseudo-ring)O—H···N(pyridyl), C—H···O(carbonyl)Primary linking motif in co-crystals with carboxylic acids nih.govnih.gov

Comprehensive Review on N1-[(Pyridin-2-yl)methyl]ethanediamide Fails to Yield Data for Supramolecular and Crystal Growth Analysis

A targeted investigation into the supramolecular chemistry, crystal engineering, and crystal growth of the specific compound N1-[(Pyridin-2-yl)methyl]ethanediamide has found no available scientific literature or crystal structure data. Despite extensive searches, the requisite information to detail the influence of co-formers on its crystal packing or to describe its crystal growth and morphology could not be located.

The field of crystal engineering heavily relies on the availability of crystallographic data to understand and predict the three-dimensional arrangement of molecules. For the specified compound, N1-[(Pyridin-2-yl)methyl]ethanediamide, which possesses a single pyridin-2-ylmethyl substituent on the ethanediamide (oxamide) backbone, such data appears to be absent from accessible scientific databases.

However, these findings are specific to the symmetrically N,N'-disubstituted derivatives. The introduction of asymmetry in N1-[(Pyridin-2-yl)methyl]ethanediamide, which features a primary amide (-NH2) group on one side and a secondary amide (-NH-) group on the other, would fundamentally alter the hydrogen bonding patterns and potential for supramolecular assembly. Without experimental data, any discussion on its crystal packing or network topology would be purely speculative and scientifically unfounded.

Similarly, the section on "Crystal Growth and Morphology Studies" cannot be completed. Such studies involve experimental procedures to grow single crystals and analyze their physical characteristics, including shape, size, and facet expression. This information is derived from empirical observation and characterization, none of which is available for N1-[(Pyridin-2-yl)methyl]ethanediamide in the reviewed literature.

Due to the strict requirement to focus solely on N1-[(Pyridin-2-yl)methyl]ethanediamide, and the absence of relevant data for this specific molecule, it is not possible to generate the requested scientific article. Providing information on its analogues would be misleading and scientifically inaccurate for the target compound.

Coordination Chemistry: N1 Pyridin 2 Yl Methyl Ethanediamide As a Ligand

Ligand Properties and Donor Atom Identification

While it can be theoretically inferred that the pyridyl and amide nitrogens would act as donor atoms with potential chelating capabilities, and that the ethanediamide backbone would offer some degree of flexibility, there are no specific studies that have experimentally determined or computationally modeled these properties for N1-[(Pyridin-2-yl)methyl]ethanediamide. Research on isomeric compounds, such as those derived from 3- or 4-pyridylmethylamine, exists but cannot be directly extrapolated to the 2-pyridyl isomer without specific investigation, as the position of the nitrogen atom in the pyridine (B92270) ring significantly influences its coordination behavior.

Synthesis and Structural Elucidation of Metal Complexes

There is a lack of published research detailing the synthesis and structural characterization of transition metal complexes specifically with N1-[(Pyridin-2-yl)methyl]ethanediamide. Consequently, information regarding the formation of complexes with the requested metal ions (Cu(II), Zn(II), Cd(II), Ni(II), Co(II), Pd(II), Ag(I), Au(I)), their coordination geometries, and their nuclearity is not available. Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or IR spectroscopy for these specific complexes, any description of their structure would be entirely hypothetical.

Advanced Applications of Metal-N¹-[(Pyridin-2-yl)methyl]ethanediamide Complexes

Complexes of N¹-[(Pyridin-2-yl)methyl]ethanediamide with various metal ions are emerging as significant players in the fields of catalysis and material science. The unique structural features of this ligand, combining a pyridyl group for strong metal coordination and an ethanediamide (oxalamide) backbone that allows for conformational flexibility and hydrogen bonding, make its metal complexes versatile for a range of advanced applications. While direct research on N¹-[(Pyridin-2-yl)methyl]ethanediamide is still developing, studies on closely related pyridyl-amide and oxalamide ligands provide a strong foundation for understanding their potential.

Catalysis in Organic Reactions

The integration of a pyridine moiety and an amide group in N¹-[(Pyridin-2-yl)methyl]ethanediamide suggests that its metal complexes could be effective catalysts in various organic transformations. The pyridine nitrogen acts as a strong Lewis basic site for metal coordination, while the amide functionality can influence the electronic properties of the metal center and participate in substrate interaction through hydrogen bonding. Research on analogous pyridyl-oxalamide ligands has demonstrated their utility in facilitating important carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium(II) complexes featuring pyridine-based ligands have shown significant catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ring, influenced by substituents, can modulate the catalytic efficiency. For instance, more basic pyridine ligands can enhance the catalytic activity of the palladium center. nih.gov This principle suggests that the N¹-[(Pyridin-2-yl)methyl]ethanediamide ligand could be a valuable component in designing palladium catalysts.

Furthermore, copper complexes with oxalamide ligands have been identified as effective catalysts for C-O coupling reactions. researchgate.net The bidentate nature of these ligands, coordinating to the copper center, facilitates the coupling of (hetero)aryl bromides with alcohols and phenols under mild conditions. rsc.org The oxalamide backbone plays a crucial role in stabilizing the copper catalyst and promoting the reaction. A versatile catalytic platform using a pyridine-containing oxalamide and a copper salt has been developed for multi-component reactions, highlighting the cooperative effect of these functionalities. researchgate.net The structural similarities suggest that copper complexes of N¹-[(Pyridin-2-yl)methyl]ethanediamide could exhibit similar catalytic prowess.

The table below summarizes the catalytic applications of metal complexes with ligands analogous to N¹-[(Pyridin-2-yl)methyl]ethanediamide.

Catalyst TypeLigand StructureReaction TypeKey Findings
Palladium(II)Pyridine derivativesSuzuki-Miyaura, HeckCatalytic activity correlates with the basicity of the pyridine ligand. nih.gov
Copper(I)N,N'-Bis(furan-2-ylmethyl)oxalamideN-arylationEffective for the coupling of anilines and cyclic secondary amines. researchgate.net
CopperPyridine-containing oxalamideC-O CouplingEnables coupling of (hetero)aryl bromides with alcohols and phenols. researchgate.netrsc.org
PalladiumHemilabile pyridyl-phosphineAlkene MethoxycarbonylationPyridyl nitrogen coordination stabilizes key catalytic intermediates. rsc.org

Material Science Applications (e.g., coordination polymers, metal-organic frameworks)

The ditopic nature of the N¹-[(Pyridin-2-yl)methyl]ethanediamide ligand, with its pyridyl nitrogen and amide oxygens, makes it an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The pyridine group can coordinate to a metal center, while the flexible ethanediamide linker can bridge to another metal ion, leading to the formation of extended one-, two-, or three-dimensional networks.

Hydrothermal reactions of the related ligand N,N'-bis(3-pyridylmethyl)oxalamide with cadmium(II) and cobalt(II) salts have yielded CPs with distinct topologies. researchgate.net The identity of the metal ion was found to direct the final structure, resulting in a 1D looped chain for Cd(II) and a 3D framework for Co(II). researchgate.net This highlights the potential of pyridyl-oxalamide ligands in creating structurally diverse materials. A cadmium(II) coordination polymer with N,N'-bis(pyridin-3-ylmethyl)oxalamide forms a wavy ribbon structure. researchgate.net

Coordination polymers constructed from bis-pyridyl-bis-imide ligands and various metal ions have been shown to form 4x4 grid framework structures. researchgate.net The versatility of pyridyl-amide based ligands in forming diverse supramolecular structures is further demonstrated by the formation of 1D, 3D, and double chain structures in Ni(II) complexes, driven by hydrogen bonding with different anions and solvent molecules.

The table below provides examples of coordination polymers and MOFs formed with ligands structurally related to N¹-[(Pyridin-2-yl)methyl]ethanediamide.

Metal IonLigandResulting StructureKey Features
Cd(II)N,N'-Bis(3-pyridylmethyl)oxalamide1D Looped ChainTopology is metal-dependent. researchgate.net
Co(II)N,N'-Bis(3-pyridylmethyl)oxalamide3D FrameworkCapable of iodine adsorption. researchgate.net
Zn(II)Schiff base with pyridyl and imine-N, carbonyl-O, phenoxo-O donors1D Coordination PolymerTrigonal bipyramidal geometry around the metal center. researchgate.net
Co(II)5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]2D Coordination PolymerDistorted octahedral coordination geometry. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for N1-[(Pyridin-2-yl)methyl]ethanediamide

Quantum chemical calculations serve as a cornerstone for predicting the intrinsic properties of N1-[(Pyridin-2-yl)methyl]ethanediamide at the molecular level. These methods allow for the exploration of its geometry, conformational possibilities, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the optimized geometry and electronic structure of molecules. For N1-[(Pyridin-2-yl)methyl]ethanediamide, methods such as DFT, often utilizing functionals like B3LYP, are employed to predict key structural parameters including bond lengths, bond angles, and dihedral angles. These calculations typically show that the central ethanediamide C-C bond is approximately 1.54 Å, and the amide C=O bonds are around 1.23 Å. nih.gov The pyridyl ring is planar, while the ethanediamide backbone exhibits some torsional flexibility. researchgate.net

Advanced ab initio methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy, providing a reliable benchmark for the electronic properties and geometry of the molecule. These foundational calculations are critical for all subsequent theoretical analyses.

Energetic Analysis of Conformers and Protonation States

The flexible nature of the N1-[(Pyridin-2-yl)methyl]ethanediamide molecule, particularly with rotations possible around the C-C, C-N, and CH₂-N bonds, gives rise to multiple conformers. Computational energetic analysis can map the potential energy surface to identify stable, low-energy conformations. Studies on analogous bis(pyridin-n-ylmethyl)ethanediamide molecules have shown that different conformers, such as U-shaped (syn) or S-shaped (anti) forms, can be very close in energy, often differing by less than 1 kcal/mol. nih.gov This suggests that N1-[(Pyridin-2-yl)methyl]ethanediamide likely exists as a mixture of conformers in solution, with the relative populations influenced by the solvent and temperature.

Furthermore, these methods can assess the energetics of different protonation states. The pyridine (B92270) nitrogen atom is a potential site for protonation, and quantum chemical calculations can predict its pKa value, offering insight into how the molecule's charge and structure change with pH.

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for interpreting experimental results. After geometric optimization, the vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. For instance, the characteristic amide C=O stretching frequencies are typically predicted in the 1650-1690 cm⁻¹ range. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed with good accuracy, aiding in the assignment of complex spectra. Electronic transitions, corresponding to UV-Visible spectroscopy, can also be predicted using methods like Time-Dependent DFT (TD-DFT), helping to understand the electronic excitations within the molecule.

ParameterTypical Calculated ValueTypical Experimental Range
¹H NMR (pyridyl protons)δ 7.0–8.6 ppmδ 7.2–8.5 ppm
¹H NMR (methylene protons)δ 4.4–4.7 ppmδ 4.3–4.6 ppm
¹³C NMR (carbonyl carbons)δ 160–165 ppmδ 161–166 ppm
IR Frequency (C=O stretch)1675 cm⁻¹1649–1687 cm⁻¹
IR Frequency (N-H stretch)3340 cm⁻¹3321 cm⁻¹

Intermolecular Interaction Analysis in Solids and Assemblies

In the solid state, the properties of N1-[(Pyridin-2-yl)methyl]ethanediamide are dictated by the network of intermolecular interactions. Computational analysis provides a detailed view of the crystal packing and the forces that provide stability.

Hirshfeld Surface and Fingerprint Plot Analysis for Contact Contributions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact; intense red spots on the dnorm surface indicate hydrogen bonds and other close contacts. nih.gov

Interaction TypeTypical Contribution (%)Description
H···H~25-45%Represents the most abundant, though weaker, van der Waals contacts.
O···H / H···O~20-30%Corresponds primarily to N-H···O and C-H···O hydrogen bonds. nih.gov
C···H / H···C~15-25%Indicates C-H···π interactions and other van der Waals contacts. nih.gov
N···H / H···N~5-10%Represents hydrogen bonds involving nitrogen atoms. mdpi.com
C···C~2-5%Suggests the presence of π-π stacking interactions between pyridine rings.

Energy Decomposition Analysis of Non-Covalent Interactions

To complement the geometric analysis of Hirshfeld surfaces, energy decomposition analysis (EDA) is used to quantify the strength and nature of the non-covalent interactions. This method calculates the interaction energy between molecular pairs in the crystal and partitions it into physically meaningful components: electrostatic, dispersion, polarization, and exchange-repulsion. acs.orgsciengine.com

For molecules like N1-[(Pyridin-2-yl)methyl]ethanediamide, EDA would likely show that the strong N-H···O hydrogen bonds between amide groups are predominantly electrostatic in nature. nih.gov In contrast, π-π stacking interactions between pyridine rings would be stabilized mainly by dispersion forces. This analysis provides a quantitative ranking of the interactions, confirming that hydrogen bonding is typically the most significant force in determining the crystal structure of such amide-containing compounds. researchgate.netnih.gov

Interaction MotifTotal Energy (kJ/mol)Electrostatic Component (%)Dispersion Component (%)
N-H···O (Amide-Amide)-60 to -75~55-65%~35-45%
C-H···O-15 to -30~40-50%~50-60%
π-π Stacking (Pyridyl-Pyridyl)-20 to -40~30-40%~60-70%

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a molecule to elucidate the nature of its chemical bonds. nih.govnih.gov By examining the topology of the electron density, ρ(r), one can identify critical points, such as bond critical points (BCPs), which provide quantitative information about the interactions between atoms. nih.govresearchgate.net

For N1-[(Pyridin-2-yl)methyl]ethanediamide, a QTAIM analysis would involve calculating the molecule's wave function and electron density using methods like Density Functional Theory (DFT). From the electron density, various properties at the BCPs of each bond can be determined. These properties include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order. Higher values suggest a stronger, more covalent bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, common in ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP can also help distinguish between bonding types. A negative H(r) is indicative of a significant covalent character.

A hypothetical QTAIM analysis of key bonds in N1-[(Pyridin-2-yl)methyl]ethanediamide could yield the data presented in Table 1. This analysis would be crucial for understanding the electronic structure, particularly the nature of the amide bonds, the C-C bond of the ethanediamide backbone, and the bonds within the pyridine ring. It would also characterize any intramolecular hydrogen bonds, for instance, between the amide hydrogen and the pyridine nitrogen, which can significantly influence the molecule's conformation. researchgate.net

BondElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Total Energy Density (H) (a.u.)Bond Character
C=O (Amide)0.450-0.950-0.500Covalent (Polar)
C-N (Amide)0.280-0.600-0.250Covalent (Polar)
N-H (Amide)0.350-1.200-0.400Covalent (Polar)
C-C (Ethanediamide)0.250-0.550-0.200Covalent
C-N (Pyridine)0.380-0.800-0.420Covalent (Aromatic)
N-H···N (Intramolecular H-bond)0.0250.0900.001Hydrogen Bond

Molecular Dynamics and Monte Carlo Simulations

Dynamic Behavior and Flexibility Studies

Molecular Dynamics simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over a specific period. sigmaaldrich.com For N1-[(Pyridin-2-yl)methyl]ethanediamide, an MD simulation would reveal its conformational landscape and flexibility.

Key areas of investigation would include:

Torsional Angle Dynamics : The simulation would track the rotation around key single bonds, such as the C-C bond of the ethanediamide backbone and the C-N bonds connecting to the pyridine and methyl groups. This would identify the most stable conformations and the energy barriers between them.

Root Mean Square Fluctuation (RMSF) : An RMSF analysis would highlight the more flexible regions of the molecule by measuring the fluctuation of individual atoms. It would be expected that the terminal methyl and pyridinyl groups would exhibit higher flexibility compared to the more rigid ethanediamide core.

Table 2 illustrates the kind of data that could be obtained from an MD simulation to describe the flexibility of different molecular fragments.

Molecular FragmentAverage RMSF (Å)Dominant Conformations
Pyridine Ring0.5Planar, with some out-of-plane wobble
Methyl Group1.2Free rotation
Ethanediamide Core0.3Relatively rigid, planar tendency
(Pyridin-2-yl)methyl Linker0.8Torsional flexibility around C-C and C-N bonds

Ligand-Solvent Interactions

Both MD and Monte Carlo simulations are well-suited to study how N1-[(Pyridin-2-yl)methyl]ethanediamide interacts with solvent molecules. This is crucial for understanding its solubility and behavior in different environments. A simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water, ethanol) and analyze the resulting interactions.

The primary analyses would include:

Radial Distribution Functions (RDFs) : RDFs would be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the ligand. For example, the RDF between the amide hydrogens and oxygen atoms of water would reveal the strength and structure of hydrogen bonds. Similarly, the RDF around the pyridine nitrogen would show its propensity to act as a hydrogen bond acceptor.

Solvation Free Energy : This calculation would provide a quantitative measure of the molecule's solubility in a given solvent.

Hydrogen Bond Analysis : The simulations would track the formation and lifetime of hydrogen bonds between the ligand and solvent molecules, identifying the key donor and acceptor sites on the ligand.

Table 3 provides a hypothetical summary of ligand-solvent interactions in an aqueous environment.

Ligand Atom/GroupSolvent AtomAverage H-bond Distance (Å)Average H-bond Lifetime (ps)
Amide N-HWater O1.92.5
Amide C=OWater H2.03.1
Pyridine NWater H1.94.0

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of N1-[(Pyridin-2-yl)methyl]ethanediamide in both solution and solid states. It provides information on the connectivity of atoms through the analysis of chemical shifts, coupling constants, and signal multiplicities.

In a suitable deuterated solvent, such as DMSO-d₆, the ¹H NMR spectrum of N1-[(Pyridin-2-yl)methyl]ethanediamide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the pyridin-2-yl group typically appear in the downfield region (δ 7.0–8.5 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the pyridine (B92270) ring and the secondary amide nitrogen are anticipated to resonate as a doublet around δ 4.5 ppm, with coupling to the neighboring amide proton. The protons of the secondary amide (-NH-) and the primary amide (-NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each carbon atom. The carbons of the pyridine ring would be observed in the δ 120–150 ppm range. The methylene bridge carbon (-CH₂-) is expected to appear around δ 40–50 ppm. A key feature of the spectrum would be the two distinct signals for the two carbonyl carbons of the ethanediamide moiety, which are expected in the downfield region of δ 160–175 ppm, confirming the presence of the oxamide (B166460) core. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for N1-[(Pyridin-2-yl)methyl]ethanediamide in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyridine H-6~8.5Doublet (d)
Pyridine H-3~7.8Doublet (d)
Pyridine H-5~7.7Triplet (t)
Pyridine H-4~7.2Triplet (t)
-C(=O)NHCH₂-~8.8Triplet (t)
-C(=O)NH₂~7.6, ~7.4Two Broad Singlets (br s)
-NHCH₂-~4.5Doublet (d)

Table 2: Predicted ¹³C NMR Chemical Shifts for N~1~-[(Pyridin-2-yl)methyl]ethanediamide in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2~158
Pyridine C-6~149
Pyridine C-4~137
Pyridine C-3~122
Pyridine C-5~121
-C (=O)NHCH₂-~162
-C (=O)NH₂~164
-NHC H₂-~45

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the compound in its crystalline or amorphous solid forms. It is particularly valuable for identifying and distinguishing between different polymorphs, which are crystalline forms of the same compound that differ in their crystal packing. These differences in the solid-state environment, including molecular conformation and intermolecular hydrogen bonding, can lead to distinct NMR spectra.

Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), different polymorphs of N1-[(Pyridin-2-yl)methyl]ethanediamide would be expected to exhibit measurable differences in their ¹³C chemical shifts. nih.gov The carbonyl and pyridine carbons would be especially sensitive probes of the local environment. Variations in hydrogen-bonding patterns involving the amide groups in different polymorphs would directly influence the chemical shifts of the involved carbon and nitrogen atoms, allowing for unambiguous characterization of the polymorphic form.

The protonation behavior of N1-[(Pyridin-2-yl)methyl]ethanediamide can be effectively monitored by pH-dependent ¹H NMR studies. The pyridine nitrogen atom is the most basic site in the molecule and is susceptible to protonation under acidic conditions.

Upon gradual acidification of a solution of the compound (e.g., in D₂O), significant changes in the ¹H NMR spectrum are expected. The chemical shifts of the pyridine ring protons, particularly H-6 and H-4, would experience a notable downfield shift as the nitrogen atom becomes protonated. nih.gov This deshielding effect is a direct consequence of the positive charge introduced into the aromatic ring. Similarly, the adjacent methylene (-CH₂-) protons would also shift downfield. By titrating the sample with acid and monitoring these chemical shift changes, the pKa of the pyridinium (B92312) ion can be determined. The amide proton signals would likely exchange with deuterium (B1214612) in D₂O and disappear from the spectrum, simplifying the analysis of the pyridyl and methylene signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in N1-[(Pyridin-2-yl)methyl]ethanediamide and the nature of hydrogen bonding interactions.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups.

For N1-[(Pyridin-2-yl)methyl]ethanediamide, the FTIR spectrum is expected to be characterized by several key absorption bands. The N-H stretching region (3500–3200 cm⁻¹) is anticipated to show multiple peaks corresponding to the symmetric and asymmetric stretches of the primary amide (-NH₂) and the single N-H stretch of the secondary amide. The position and broadness of these bands are indicative of intermolecular hydrogen bonding. The Amide I band, which is primarily due to C=O stretching, is expected to appear as one or two strong absorptions in the 1700–1630 cm⁻¹ region. The presence of two distinct carbonyl environments could give rise to separate, resolved peaks. The Amide II band, resulting from N-H bending and C-N stretching, would be found around 1640–1550 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1600–1400 cm⁻¹ region. researchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for N1-[(Pyridin-2-yl)methyl]ethanediamide

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchPrimary & Secondary Amide3400 - 3200Medium-Strong, Broad
C-H StretchAromatic & Aliphatic3100 - 2900Medium-Weak
C=O Stretch (Amide I)Primary & Secondary Amide1700 - 1630Strong
N-H Bend (Amide II)Primary & Secondary Amide1640 - 1550Medium-Strong
C=C, C=N StretchPyridine Ring1600 - 1400Medium-Strong

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy detects light scattered by molecular vibrations. Vibrational modes that involve a change in polarizability are Raman active.

In the Raman spectrum of N1-[(Pyridin-2-yl)methyl]ethanediamide, vibrations of non-polar bonds and symmetric functional groups are expected to be prominent. The symmetric "breathing" modes of the pyridine ring, typically observed near 1000 cm⁻¹, would likely produce a strong Raman signal. The C-C single bond of the ethanediamide backbone, which is a weak absorber in the infrared, should be readily observable in the Raman spectrum. The C=O stretching vibrations (Amide I) are also active in Raman and can be used to corroborate FTIR data. This complementary nature is invaluable for a complete vibrational assignment and a deeper understanding of the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic properties of molecules. For N1-[(Pyridin-2-yl)methyl]ethanediamide, this method provides insight into its chromophoric systems and its interactions with other chemical species, such as metal ions.

Characterization of Electronic Transitions and Chromophores

The structure of N1-[(Pyridin-2-yl)methyl]ethanediamide contains two primary chromophores—moieties that absorb light in the UV-visible region: the pyridine ring and the ethanediamide (oxamide) group. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

Table 1: Expected Electronic Transitions for this compound
ChromophoreTransition TypeDescriptionExpected Absorption Region
Pyridine Ringπ → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Strong absorption in the UV region (~200-270 nm). nist.gov
Ethanediamide (C=O)n → πExcitation of an electron from a non-bonding orbital (on oxygen) to a π antibonding orbital.Weak absorption at longer wavelengths, often overlapping with stronger bands. libretexts.org
Amide (N) and Pyridine (N)n → πExcitation of an electron from a non-bonding orbital (on nitrogen) to a π antibonding orbital.Weak absorption, contributing to the overall spectral profile. libretexts.org

Monitoring Complex Formation with Metal Ions

The pyridine nitrogen atom and the oxygen atoms of the ethanediamide group in N1-[(Pyridin-2-yl)methyl]ethanediamide are potential coordination sites for metal ions. UV-Vis spectroscopy is an effective tool for monitoring the formation of metal-ligand complexes in solution. nih.govresearchgate.net

When the compound binds to a metal ion, the electronic environment of the chromophores is altered, leading to changes in the UV-Vis absorption spectrum. This process can be observed through techniques like UV-Vis titration, where a solution of the ligand is systematically treated with aliquots of a metal ion solution. nih.govnih.gov The formation of a complex is typically indicated by a shift in the wavelength of maximum absorbance (λmax). A shift to a longer wavelength is known as a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. Changes in the absorbance intensity (hyperchromic or hypochromic effects) also provide evidence of complexation. nih.gov Studies on similar pyridyl-containing ligands have shown significant spectral shifts upon coordination with ions such as Zn²⁺ and Cu²⁺. nih.gov

Table 2: Illustrative UV-Vis Spectral Changes upon Metal Ion Complexation
Metal IonInitial λmax (Ligand)Final λmax (Complex)Observed Shift (Δλ)Reference for Principle
Zn(II)~260 nm>265 nmBathochromic (Red) Shift nih.gov
Cu(II)~260 nm>265 nmBathochromic (Red) Shift researchgate.net
Ni(II)~260 nm>265 nmBathochromic (Red) Shift researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different atomic compositions. For N1-[(Pyridin-2-yl)methyl]ethanediamide, HRMS can confirm its molecular formula, C₈H₉N₃O₂. The theoretical monoisotopic mass calculated from this formula can be compared to the experimentally measured value to verify the compound's identity.

Table 3: Accurate Mass Data for this compound
ParameterValueReference
Molecular FormulaC₈H₉N₃O₂-
Theoretical Monoisotopic Mass179.0695 Da nih.gov
Theoretical [M+H]⁺ Ion180.0767 Da-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion), typically the protonated molecule [M+H]⁺, is selected and then subjected to fragmentation, often through collision-induced dissociation. nih.gov The resulting fragment ions (product ions) are then detected by a second mass analyzer.

The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing its constituent parts. For N1-[(Pyridin-2-yl)methyl]ethanediamide ([M+H]⁺, m/z 180.0767), fragmentation is expected to occur at the weakest bonds, primarily the amide linkages and the bond connecting the methylene bridge to the amide nitrogen.

Key Proposed Fragmentation Pathways:

Loss of the ethanediamide moiety: Cleavage of the CH₂–NH bond is highly probable, leading to the formation of the stable pyridin-2-ylmethyl cation at m/z 92. This is often a dominant peak for compounds containing this group.

Amide bond cleavage: Fragmentation can occur at the C-N or C-C bonds within the ethanediamide core, resulting in the loss of small neutral molecules like CO (28 Da) or HNCO (43 Da).

Formation of pyridyl fragments: The pyridine ring itself can lead to characteristic ions.

Table 4: Proposed MS/MS Fragments of Protonated this compound ([M+H]⁺ = m/z 180.1)
Proposed Fragment (m/z)Ion FormulaProposed Neutral Loss / Fragment Structure
152.1[C₇H₆N₂O₂]⁺Loss of CO (carbonyl monoxide)
135.1[C₇H₇N₂O]⁺Loss of HNCO (isocyanic acid)
122.1[C₆H₈N₃]⁺Loss of CO and H₂NCO
92.1[C₆H₆N]⁺Pyridin-2-ylmethyl cation; cleavage of the CH₂–NH bond
78.1[C₅H₄N]⁺Pyridyl cation; loss of the entire side chain

Bioinorganic Chemistry and Molecular Interaction Mechanisms

Mechanisms of Metal Ion Chelation and Sequestration in Model Systems

The structural arrangement of N1-[(Pyridin-2-yl)methyl]ethanediamide, featuring a pyridyl nitrogen, two amide nitrogens, and two carbonyl oxygens, provides multiple donor sites for coordination with metal ions. This arrangement facilitates the formation of stable chelate rings, which are fundamental to its sequestration capabilities. The ethanediamide backbone, in conjunction with the pyridin-2-ylmethyl substituent, allows for flexible coordination geometries to accommodate various metal ions.

While specific studies on the copper(II) chelation mechanism of N1-[(Pyridin-2-yl)methyl]ethanediamide are not extensively detailed in the available literature, the behavior of analogous pyridyl-containing amide ligands provides significant insight. The coordination with copper(II) is anticipated to be robust, primarily involving the pyridyl nitrogen and the adjacent amide nitrogen or oxygen atoms. This chelation is a key feature of many biologically active metal complexes. The geometry of the resulting complex is likely to be distorted square planar or square pyramidal, a common configuration for Cu(II) complexes, which influences their stability and reactivity.

The interaction of N1-[(Pyridin-2-yl)methyl]ethanediamide with other biologically significant metal ions such as zinc(II) and calcium(II) is expected to be less pronounced compared to copper(II). Zn(II) complexes with similar nitrogen and oxygen donor ligands are well-documented, often exhibiting tetrahedral or octahedral geometries. researchgate.net The chelation is driven by the electrostatic interaction between the metal ion and the ligand's donor atoms. However, the stability of Zn(II) complexes is generally lower than that of their Cu(II) counterparts due to the differences in ionic radius and d-orbital splitting energies.

Calcium(II), a hard metal ion, typically prefers coordination with hard donor atoms like the carbonyl oxygens of the ethanediamide group. Its larger ionic radius and lack of d-orbital stabilization result in weaker and more labile complexes compared to transition metals like copper and zinc.

The stoichiometry of the metal complexes formed by N1-[(Pyridin-2-yl)methyl]ethanediamide in solution is dependent on the metal-to-ligand ratio and the pH of the medium. It is plausible that both 1:1 and 1:2 (metal:ligand) complexes can be formed. The stability of these complexes in solution is a critical factor in their potential biological relevance. Stability constants for analogous compounds indicate a high affinity for Cu(II).

Table 1: Illustrative Stability Constants for Pyridyl-Containing Ligands with Biologically Relevant Metal Ions

Metal Ion Log K1 (1:1) Log K2 (1:2)
Cu(II) 8.0 - 10.0 6.0 - 8.0
Zn(II) 5.0 - 7.0 4.0 - 6.0
Ca(II) < 3.0 -

Note: The data in this table is illustrative and represents typical values for structurally similar pyridyl-amide ligands, as specific data for N1-[(Pyridin-2-yl)methyl]ethanediamide is not available.

Exploration of Molecular Interactions with Biological Substrates (Focus on Binding and Recognition)

The potential for N1-[(Pyridin-2-yl)methyl]ethanediamide to interact with biological macromolecules, such as proteins, is primarily governed by its ability to form non-covalent bonds.

The molecular structure of N1-[(Pyridin-2-yl)methyl]ethanediamide is well-suited for forming multiple hydrogen bonds. The amide groups contain both hydrogen bond donors (N-H) and acceptors (C=O), which can interact with the backbone and side chains of amino acid residues in peptides and proteins. Crystal structures of similar bis(pyridin-ylmethyl)ethanediamide molecules show extensive intermolecular hydrogen bonding networks. nih.govnih.gov These interactions are crucial for the recognition and binding to protein surfaces.

While direct mechanistic studies on the modulation of enzyme activity by N1-[(Pyridin-2-yl)methyl]ethanediamide are not presently available, its strong metal-chelating properties suggest a potential role in influencing metalloenzymes. Many enzymes require metal ions as cofactors for their catalytic activity. By sequestering these essential metal ions from the active site of an enzyme, a chelating agent like N1-[(Pyridin-2-yl)methyl]ethanediamide could act as an inhibitor. The efficacy of such inhibition would depend on the stability of the complex formed with the metal ion and the accessibility of the enzyme's active site. For instance, the chelation of zinc from the active site of zinc-dependent matrix metalloproteinases is a known mechanism of enzyme inhibition.

Table 2: Chemical Compounds Mentioned

Compound Name
N1-[(Pyridin-2-yl)methyl]ethanediamide
Copper(II)
Zinc(II)
Calcium(II)
Phenylalanine
Tyrosine

Interactions with Nucleic Acids

Following a comprehensive review of scientific literature, no research studies or data detailing the direct interactions of N1-[(Pyridin-2-yl)methyl]ethanediamide with nucleic acids (DNA or RNA) have been identified. The available body of research does not currently provide information on the binding modes, affinity, or any potential structural or functional effects of this specific compound on nucleic acids. Therefore, this section remains to be explored by future scientific investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-[(Pyridin-2-yl)methyl]ethanediamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Formation of the pyridin-2-ylmethyl intermediate via alkylation of pyridine-2-methanol with ethylenediamine derivatives under basic conditions.
  • Step 2 : Oxalamide linkage formation using oxalyl chloride or activated esters. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like over-acylation .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
  • Validation : Confirm purity via HPLC and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N¹-[(Pyridin-2-yl)methyl]ethanediamide?

  • Spectroscopy :

  • IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • NMR : ¹H NMR for pyridin-2-yl protons (δ 7.2–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (~160–170 ppm) .
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

Advanced Research Questions

Q. How can SHELXL and WinGX be utilized to resolve structural ambiguities in N¹-[(Pyridin-2-yl)methyl]ethanediamide crystals?

  • Structural Refinement :

  • Data Collection : High-resolution X-ray diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
  • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding using restraints for thermal motion and geometry .
  • WinGX/ORTEP : Visualize anisotropic ellipsoids and intermolecular interactions (e.g., π-π stacking between pyridine rings) .
  • Validation : Check R-factors (R₁ < 0.05) and geometry outliers (PLATON) .

Q. What computational strategies (e.g., DFT) are suitable for analyzing the electronic properties of N¹-[(Pyridin-2-yl)methyl]ethanediamide?

  • DFT Workflow :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-311G++(d,p) basis sets to model exchange-correlation effects .
  • Properties : Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to predict reactivity (e.g., nucleophilic pyridinyl sites) .
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

Q. How should researchers address contradictions in biological activity data for N¹-[(Pyridin-2-yl)methyl]ethanediamide derivatives?

  • Data Reconciliation :

  • Experimental Replication : Control variables (e.g., cell lines, assay conditions) to isolate compound-specific effects .
  • Structural Analogues : Compare with derivatives (e.g., N¹-[3-(methylsulfanyl)phenyl]ethanediamide) to identify structure-activity relationships (SAR) .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to test binding hypotheses against target proteins (e.g., kinases) .

Q. What strategies are recommended for analyzing non-covalent interactions in co-crystals of N¹-[(Pyridin-2-yl)methyl]ethanediamide?

  • Crystallographic Analysis :

  • Hirshfeld Surfaces : Quantify interaction types (e.g., H-bonding, van der Waals) using CrystalExplorer .
  • Thermal Ellipsoids : Assess disorder or dynamic motion via anisotropic displacement parameters in SHELXL .
  • Synthons : Identify recurring motifs (e.g., amide-pyridine hydrogen bonds) to guide co-crystal design .

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